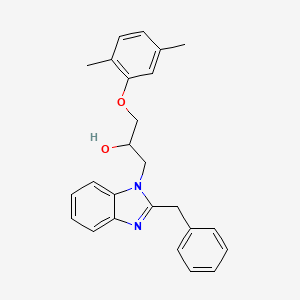
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol is a complex organic compound that features a benzimidazole core linked to a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulphite.
Attachment of Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride under basic conditions.
Formation of Phenoxypropanol Moiety: The phenoxypropanol moiety is synthesized by reacting 2,5-dimethylphenol with epichlorohydrin.
Coupling Reaction: Finally, the benzimidazole and phenoxypropanol moieties are coupled together using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The benzyl group can be reduced to a methyl group using catalytic hydrogenation.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Methyl-substituted benzimidazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to the benzimidazole core.
Materials Science: Use in the development of organic light-emitting diodes (OLEDs) as a hole-blocking material.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole core can interact with DNA and proteins, potentially inhibiting cancer cell growth.
Pathways Involved: It may affect pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer properties.
1-phenyl-1H-benzimidazole-2-yl: Used in OLEDs as a hole-blocking material.
Uniqueness
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol is unique due to its combined benzimidazole and phenoxypropanol moieties, which may offer synergistic effects in its applications.
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C25H26N2O2/c1-18-12-13-19(2)24(14-18)29-17-21(28)16-27-23-11-7-6-10-22(23)26-25(27)15-20-8-4-3-5-9-20/h3-14,21,28H,15-17H2,1-2H3 |
InChI Key |
DSBPFZFPTYHPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















